3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis.
Introduction of the methoxy group: This step might involve methylation of a hydroxyl group on the quinoline ring.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Sulfonylation: The benzenesulfonyl group can be introduced using sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.
Reduction: Reduction reactions could target the quinoline ring or the sulfonyl group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, sulfonyl chlorides, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine derivatives: Known for their psychoactive properties.
Quinoline derivatives: Widely studied for their antimalarial and anticancer activities.
Benzenesulfonyl compounds: Often used as intermediates in organic synthesis.
Uniqueness
The uniqueness of 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline lies in its specific combination of functional groups, which might confer unique biological activities and chemical reactivity.
For detailed and specific information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3S/c1-33-21-11-12-24-23(17-21)26(25(18-28-24)34(31,32)22-5-3-2-4-6-22)30-15-13-29(14-16-30)20-9-7-19(27)8-10-20/h2-12,17-18H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXXXXGRHMHSAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.